molecular formula C19H15ClN4O2S B3037117 3-(4-Chlorophenyl)-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 439109-02-1

3-(4-Chlorophenyl)-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B3037117
CAS No.: 439109-02-1
M. Wt: 398.9 g/mol
InChI Key: AQLMIFJMXYKWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group. The final step involves cyclization with a suitable reagent to form the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various nucleophiles such as amines or alkoxides.

Scientific Research Applications

3-(4-Chlorophenyl)-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-one
  • 3-(4-Chlorophenyl)-2-(4-methylphenyl)acrylonitrile hydrate

Uniqueness

3-(4-Chlorophenyl)-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine is unique due to the presence of both the chlorophenyl and methylphenylsulfonyl groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(4-chlorophenyl)-6-(4-methylphenyl)sulfonylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S/c1-12-2-8-15(9-3-12)27(25,26)17-11-22-19-16(10-23-24(19)18(17)21)13-4-6-14(20)7-5-13/h2-11H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLMIFJMXYKWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=C(C=N3)C4=CC=C(C=C4)Cl)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 3
Reactant of Route 3
3-(4-Chlorophenyl)-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 4
Reactant of Route 4
3-(4-Chlorophenyl)-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 5
Reactant of Route 5
3-(4-Chlorophenyl)-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 6
Reactant of Route 6
3-(4-Chlorophenyl)-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.